Cas no 243982-82-3 (PBDE 49)
PBDE 49 structure
Product Name:PBDE 49
CAS No:243982-82-3
MF:C12H6Br4O
MW:485.791440486908
CID:245788
PubChem ID:329754614
Update Time:2025-04-19
PBDE 49 Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,4-dibromo-2-(2,4-dibromophenoxy)-
- 1,4-dibromo-2-(2,4-dibromophenoxy)benzene
- 2,2',4,5'-Tetrabromodiphenyl ether
- 2,2?4,5?TetrabroModiphenyl ether
- BDE No 49 solution
- 2,2',4,5'-TetraBDE
- 2,2',4,5'-Tetrabromodiphenyl ether solution
- 2,2,4,5-Tetrabromodiphenyl ether50µg
- 2,2',4'-TRIHYDROXYCHALCONE
- 2,2’,4,5’-Tetrabromodiphenyl ether
- BDE 49
- PBDE 49
- 2,2′,4,5′-TetraBDE
- NS00077136
- C18204
- DTXSID90873927
- D24364111Z
- PBDE No. 49
- Q27155473
- UNII-D24364111Z
- 1, 4-dibromo-2-(2, 4-dibromophenoxy)benzene
- CHEBI:81583
- J-015496
- 243982-82-3
- Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-; 1,4-Dibromo-2-(2,4-dibromophenoxy)benzene; 2,2',4,5'-Tetrabromodiphenyl ether; BDE 49; PBDE 49; 2,2',4,5'-TetraBDE
- SCHEMBL16678817
- Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-
- DTXCID701012112
- 2,2a(2),4,5a(2)-Tetrabromodiphenyl ether
- BDE49
-
- MDL: MFCD09037598
- Inchi: 1S/C12H6Br4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H
- InChI Key: QWVDUBDYUPHNHY-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OC1C=C(C=CC=1Br)Br)Br
Computed Properties
- Exact Mass: 481.71500
- Monoisotopic Mass: 481.71522g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 2.161±0.06 g/cm3 (20 ºC 760 Torr),
- Flash Point: Fahrenheit: 10.4 ° f < br / > Celsius: -12 ° C < br / >
- Solubility: Insuluble (2.9E-4 g/L) (25 ºC),
- PSA: 9.23000
- LogP: 6.52890
- Color/Form: 50 μg/mL in isooctane
PBDE 49 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H304-H315-H336-H410
- Warning Statement: P210-P261-P273-P301+P310-P331-P501
- Hazardous Material transportation number:UN 1262 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11-38-50/53-65-67
- Safety Instruction: 60-61-62
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R11; R38; R50/53; R65; R67
PBDE 49 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33671-1ML |
PBDE 49 |
243982-82-3 | 50μg/mL in isooctane, analytical standard | 1ML |
¥5800.39 | 2022-02-23 | |
| TRC | P215135-10mg |
PBDE 49 |
243982-82-3 | 10mg |
$ 150.00 | 2023-09-06 | ||
| TRC | P215135-50mg |
PBDE 49 |
243982-82-3 | 50mg |
$ 695.00 | 2023-09-06 | ||
| TRC | P215135-100mg |
PBDE 49 |
243982-82-3 | 100mg |
$ 1200.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-227299-1 ml |
BDE No 49 solution, |
243982-82-3 | 1 ml |
¥2369.00 | 2023-09-05 |
PBDE 49 Related Literature
-
Jie Xu,Yuchen Wei,Wu Yang,Lulu Yang,Zhongsheng Yi Analyst 2018 143 4662
-
2. Molecular toxicology of polybrominated diphenyl ethers: nuclear hormone receptor mediated pathwaysXiao-Min Ren,Liang-Hong Guo Environ. Sci.: Processes Impacts 2013 15 702
-
3. Molecular toxicology of polybrominated diphenyl ethers: nuclear hormone receptor mediated pathwaysXiao-Min Ren,Liang-Hong Guo Environ. Sci.: Processes Impacts 2013 15 702
-
Huiming Cao,Yuzhen Sun,Ling Wang,Chunyan Zhao,Jianjie Fu,Aiqian Zhang Mol. BioSyst. 2017 13 736
-
Sandra Huber,Maria Averina,Jan Brox Anal. Methods 2020 12 912
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